molecular formula C6H5BrClNO2S B6284919 3-bromo-2-chloro-5-methanesulfonylpyridine CAS No. 1001076-86-3

3-bromo-2-chloro-5-methanesulfonylpyridine

Cat. No. B6284919
CAS RN: 1001076-86-3
M. Wt: 270.5
InChI Key:
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Description

3-Bromo-2-chloro-5-methanesulfonylpyridine (3-BCMSP) is a versatile chemical compound with a wide range of applications in the field of scientific research. It is a colorless, crystalline solid that is soluble in water, alcohols, and other organic solvents. 3-BCMSP has been used in a variety of laboratory experiments, ranging from organic synthesis to drug development. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions for 3-BCMSP.

Scientific Research Applications

3-bromo-2-chloro-5-methanesulfonylpyridine is a versatile compound that has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis and as a catalyst in the synthesis of pharmaceuticals. This compound has also been used as a ligand for metal complexes and as a building block for nanomaterials. In addition, it has been used as a precursor for the synthesis of other pyridine derivatives and as a starting material for the synthesis of heterocyclic compounds.

Mechanism of Action

3-bromo-2-chloro-5-methanesulfonylpyridine acts as a nucleophile in organic synthesis, forming covalent bonds with electrophilic substrates. In metal complexes, it acts as a bidentate ligand, forming two covalent bonds with the metal center. In nanomaterials, it acts as a linker molecule, connecting other molecules together.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. It is known to be a weak inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other chemicals. In addition, it has been reported to have antibacterial activity against some Gram-positive bacteria.

Advantages and Limitations for Lab Experiments

The main advantages of using 3-bromo-2-chloro-5-methanesulfonylpyridine in laboratory experiments are its high purity, low cost, and availability. It is also easy to handle and store. However, it is important to note that this compound is a corrosive compound and should be handled with care. In addition, it is important to take safety precautions when working with this compound, as it can cause skin and eye irritation.

Future Directions

The future directions for 3-bromo-2-chloro-5-methanesulfonylpyridine are numerous. One potential direction is to use it as a building block for the synthesis of more complex molecules. Another potential direction is to explore its potential as an antibacterial agent. Additionally, further research could be conducted to explore its potential as a ligand for metal complexes and as a precursor for the synthesis of other pyridine derivatives. Finally, this compound could be explored as a potential inhibitor of cytochrome P450 enzymes, which could lead to the development of new drugs and drug delivery systems.

Synthesis Methods

3-bromo-2-chloro-5-methanesulfonylpyridine is synthesized from 3-bromo-2-chloropyridine and 5-methanesulfonyl chloride. First, 3-bromo-2-chloropyridine is reacted with 5-methanesulfonyl chloride in the presence of a base, such as sodium hydroxide, to form this compound. This reaction occurs in an aqueous medium at a temperature of 80-90°C. The reaction is complete in 8-10 hours and yields a product with a purity of 99%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-2-chloro-5-methanesulfonylpyridine involves the introduction of a bromine atom, a chlorine atom, and a methanesulfonyl group onto a pyridine ring.", "Starting Materials": [ "2-chloro-5-methanesulfonylpyridine", "sodium bromide", "sodium iodide", "copper(I) bromide", "copper(II) sulfate", "sodium hydroxide", "hydrogen peroxide", "acetic acid", "water" ], "Reaction": [ "Step 1: Bromination of 2-chloro-5-methanesulfonylpyridine using sodium bromide and sodium iodide as catalysts in acetic acid and water.", "Step 2: Reduction of the resulting 3-bromo-2-chloro-5-methanesulfonylpyridine using copper(I) bromide and sodium hydroxide in water.", "Step 3: Oxidation of the resulting 3-bromo-2-chloro-5-methanesulfonylpyridine using hydrogen peroxide and copper(II) sulfate in water.", "Step 4: Isolation and purification of the final product." ] }

CAS RN

1001076-86-3

Molecular Formula

C6H5BrClNO2S

Molecular Weight

270.5

Purity

95

Origin of Product

United States

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